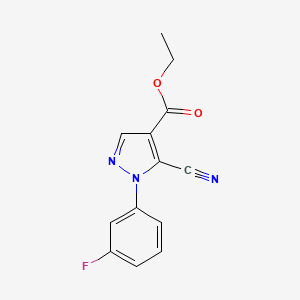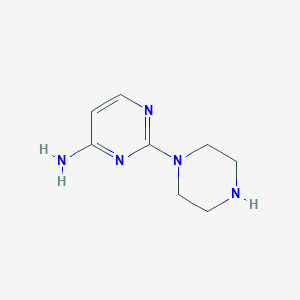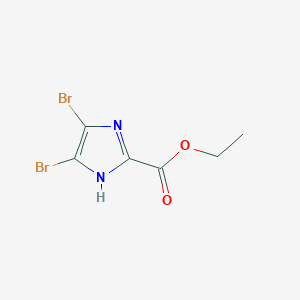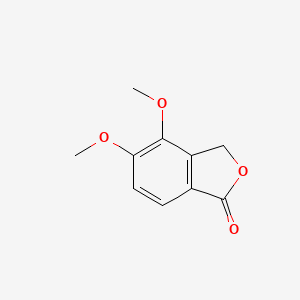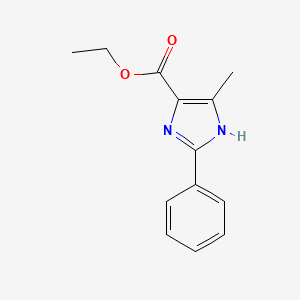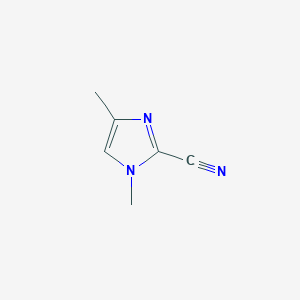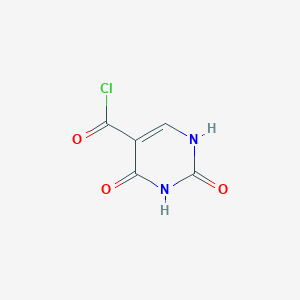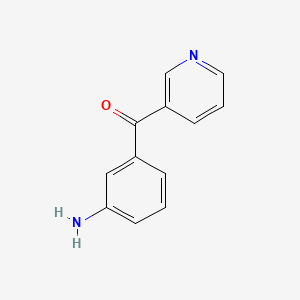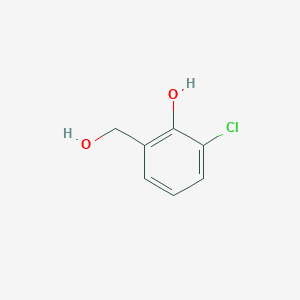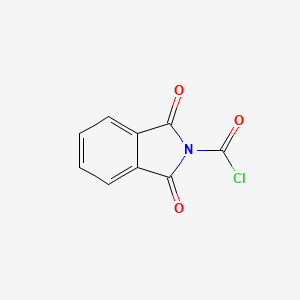
1,3-Dioxoisoindoline-2-carbonyl chloride
Overview
Description
1,3-Dioxoisoindoline-2-carbonyl chloride is a chemical compound with the molecular formula C9H4ClNO3 . It is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives have been found to be potent inhibitors of Acetylcholinesterase (AChE), a key enzyme involved in the deterioration of the cholinergic system during the development of Alzheimer’s disease .
Synthesis Analysis
The synthesis of 1,3-Dioxoisoindoline-2-carbonyl chloride and its derivatives involves various chemical reactions . For instance, one study synthesized 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione through a series of reactions and evaluated it as an AChE inhibitor .Molecular Structure Analysis
The geometric structure of isoindoline-1,3-dione derivatives has been analyzed and compared using molecular modeling . The formation of specific interactions could be responsible for certain deviations in the molecular structure .Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives have been found to exhibit inhibitory effects on AChE . The type of inhibition (uncompetitive or competitive) depends on the specific structure of the derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of carbonyl compounds, including isoindoline-1,3-dione derivatives, are influenced by various factors . For instance, dipolar attractive forces between molecules can increase the boiling point of a given compound .Mechanism of Action
Safety and Hazards
Future Directions
Isoindoline-1,3-dione derivatives have potential applications in the treatment of diseases such as Alzheimer’s . Future research could involve in-vivo studies to understand the efficacy and pharmacokinetics of these compounds . Additionally, new derivatives of 1,3-dioxoisoindoline are being developed as potential cancer therapeutics .
properties
IUPAC Name |
1,3-dioxoisoindole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNO3/c10-9(14)11-7(12)5-3-1-2-4-6(5)8(11)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYISNOCJPEAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20492903 | |
| Record name | 1,3-Dioxo-1,3-dihydro-2H-isoindole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5511-75-1 | |
| Record name | 1,3-Dioxo-1,3-dihydro-2H-isoindole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



